molecular formula C10H11NO5S B8681992 o-(2-methoxyethoxy)-benzene sulfonyl isocyanate CAS No. 89020-61-1

o-(2-methoxyethoxy)-benzene sulfonyl isocyanate

Cat. No.: B8681992
CAS No.: 89020-61-1
M. Wt: 257.27 g/mol
InChI Key: SMSHHKNNPMVPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-(2-methoxyethoxy)-benzene sulfonyl isocyanate is a chemical compound with the molecular formula C10H11NO5S. It is an organic compound that belongs to the class of sulfonyl isocyanates. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(2-methoxyethoxy)-benzene sulfonyl isocyanate typically involves the reaction of 2-(2-Methoxyethoxy)benzenesulfonyl chloride with a suitable isocyanate source. One common method involves the use of phosgene as the isocyanate source. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

o-(2-methoxyethoxy)-benzene sulfonyl isocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: Reacts with primary and secondary amines to form urea derivatives.

    Alcohols: Reacts with alcohols to form carbamate derivatives.

    Solvents: Common solvents used in these reactions include dichloromethane, toluene, and acetonitrile.

Major Products Formed

    Urea Derivatives: Formed from reactions with amines.

    Carbamate Derivatives: Formed from reactions with alcohols.

Scientific Research Applications

o-(2-methoxyethoxy)-benzene sulfonyl isocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of amine groups.

    Biology: Utilized in the modification of biomolecules for various biochemical studies.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of o-(2-methoxyethoxy)-benzene sulfonyl isocyanate involves its reactivity with nucleophiles. The sulfonyl isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of stable urea and carbamate linkages, which are important in various chemical and biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Similar in structure but lacks the sulfonyl group.

    Benzene-1-sulfonyl isocyanate: Similar but lacks the methoxyethoxy substituent.

Uniqueness

o-(2-methoxyethoxy)-benzene sulfonyl isocyanate is unique due to the presence of both the methoxyethoxy and sulfonyl groups, which enhance its reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable reagent in organic synthesis and industrial applications.

Properties

CAS No.

89020-61-1

Molecular Formula

C10H11NO5S

Molecular Weight

257.27 g/mol

IUPAC Name

2-(2-methoxyethoxy)-N-(oxomethylidene)benzenesulfonamide

InChI

InChI=1S/C10H11NO5S/c1-15-6-7-16-9-4-2-3-5-10(9)17(13,14)11-8-12/h2-5H,6-7H2,1H3

InChI Key

SMSHHKNNPMVPMK-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC=C1S(=O)(=O)N=C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CNC(=O)NS(=O)(=O)c1ccccc1OCCOC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

13.0 g of N-(2-methoxyethoxy-phenylsulfonyl)-N'-methylurea are suspended in 200 ml of chlorobenzene. The solution is dried by azeotropic destillation of about 20 ml of the solvent. 7.0 g of phosgen are introduced into the solution within 45 minutes at a temperature of the reaction mixture to dryness yields 11.5 g of 2-methoxyethoxy-phenylsulfonyl-isocyanate in form of a yellowish oil.
Name
N-(2-methoxyethoxy-phenylsulfonyl)-N'-methylurea
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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